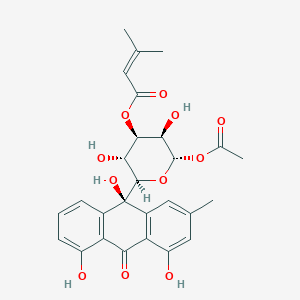

Alvaradoin I

Description

Alvaradoin I is a naturally occurring anthracenone C-glycoside isolated from the leaves of Alvaradoa haitiensis Urb. (Picramniaceae), a plant collected in the Dominican Republic . Structurally, it is defined as (10R)-C-(1-O-acetyl-3-O-senecioyl)-β-L-lyxopyranosyl-1,8,10-trihydroxy-3-methylanthracen-9-one, with the molecular formula C₂₇H₂₈O₁₀ and a hydrogen deficiency index of 14 . Key spectroscopic data include a negative Cotton effect at 299 nm and positive effects at 353 nm and 260 nm in its CD spectrum, confirming the 10R absolute configuration . Physicochemical properties include a melting point of 148–149°C, optical rotation [α]D –11.7 (c 0.06, MeOH), and distinct UV maxima at 369, 300, and 213 nm .

This compound was identified through bioactivity-guided fractionation targeting cytotoxic agents against the KB human oral epidermoid carcinoma cell line .

Properties

Molecular Formula |

C27H28O11 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6R)-2-acetyloxy-3,5-dihydroxy-6-[(9R)-4,5,9-trihydroxy-2-methyl-10-oxoanthracen-9-yl]oxan-4-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C27H28O11/c1-11(2)8-18(31)37-24-22(33)25(38-26(23(24)34)36-13(4)28)27(35)14-6-5-7-16(29)19(14)21(32)20-15(27)9-12(3)10-17(20)30/h5-10,22-26,29-30,33-35H,1-4H3/t22-,23-,24-,25-,26-,27-/m1/s1 |

InChI Key |

CWTBVTWONZDFAF-ZRRJEQDASA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Alvaradoin Series

Alvaradoin I belongs to a family of anthracenone C-glycosides (Alvaradoins E–N) differentiated by glycosyl substituents and stereochemistry. Key comparisons include:

- Stereochemical Impact : The C-10 configuration (R vs. S) critically influences bioactivity. For example, Alvaradoin E (10R) is more cytotoxic than Alvaradoin F (10S), highlighting the role of stereochemistry . This compound (10R) and J (10S) follow this trend, though their acetyl/senecioyl groups may reduce potency compared to E/F .

Functional Analogs: Aloins and Cascarosides

Alvaradoins share structural and functional similarities with other anthracenone C-glycosides, such as aloins (e.g., aloins A/B) and cascarosides (A–D) :

- Aloins A/B : Diastereomers differing at C-10, analogous to Alvaradoins E/F. Aloins exhibit laxative effects but weaker cytotoxicity compared to Alvaradoins .

- Cascarosides : Polar glycosides with multiple hydroxyl groups, showing moderate cytotoxicity but less potency than Alvaradoins E/F .

Mechanistic and In Vivo Comparisons

- Alvaradoin E : Demonstrated in vivo antileukemic activity (125% T/C in P388 assay) and apoptosis induction in HL-60 cells via DNA cleavage .

- This compound: Limited in vivo data, but its structural similarity to E suggests a shared mechanism involving mitochondrial membrane depolarization and caspase activation .

Q & A

Q. How should researchers handle large datasets from this compound metabolomic studies?

Q. What are best practices for reporting contradictory results in this compound studies?

- Methodological Answer: Transparently document:

- Methodological limitations : E.g., solvent interference in bioassays.

- Contextual factors : Species-specific metabolism, batch variability.

- Alternative hypotheses : Propose follow-up experiments (e.g., isotopic tracing). Use supplemental tables to juxtapose conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.